2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde
Description
2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde is a brominated aromatic aldehyde with a 2,2-difluoroethoxy substituent at the 3-position of the benzaldehyde ring. Its molecular formula is C₉H₇BrF₂O₂, and it has a purity of 95% (Commercial grade) with the CAS registry number 1824111-36-5 . The compound is structurally characterized by a bromine atom at the 2-position and a difluoroethoxy group (-OCH₂CF₂H) at the 3-position, which introduces both steric and electronic effects. The aldehyde functional group (-CHO) at the 1-position makes it a reactive intermediate in organic synthesis, particularly in cross-coupling reactions and heterocyclic compound formation.
Properties
IUPAC Name |
2-bromo-3-(2,2-difluoroethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-9-6(4-13)2-1-3-7(9)14-5-8(11)12/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJHERWPJVWWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(F)F)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde typically involves the introduction of the bromine and difluoroethoxy groups onto a benzaldehyde precursor. One common method involves the bromination of 3-(2,2-difluoroethoxy)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields. The choice of reagents and reaction conditions is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can participate in substitution reactions with electrophiles, leading to the formation of substituted benzaldehydes.
Nucleophilic Addition: The aldehyde group can react with nucleophiles, such as Grignard reagents, to form secondary alcohols.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol under appropriate conditions.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Nucleophilic Addition: Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substituted Benzaldehydes: Formed through electrophilic aromatic substitution.
Secondary Alcohols: Formed through nucleophilic addition to the aldehyde group.
Carboxylic Acids and Primary Alcohols: Formed through oxidation and reduction of the aldehyde group, respectively.
Scientific Research Applications
2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde has several applications in scientific research:
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde depends on its specific application. In biochemical studies, it may act as an inhibitor or modulator of enzyme activity by interacting with the active site or allosteric sites of the enzyme. The presence of the bromine and difluoroethoxy groups can enhance its binding affinity and specificity for certain molecular targets. In medicinal chemistry, its mechanism of action may involve the disruption of cellular processes in pathogenic organisms, leading to their inhibition or death.
Comparison with Similar Compounds
Table 1: Comparison of Positional Isomers
| Compound Name | Substituent Positions | CAS Number | Purity | Key Structural Feature |
|---|---|---|---|---|
| 2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde | Br (2), -OCH₂CF₂H (3) | 1824111-36-5 | 95% | Moderate steric hindrance near -CHO |
| 2-Bromo-5-(2,2-difluoroethoxy)benzaldehyde | Br (2), -OCH₂CF₂H (5) | 1517309-90-8 | 95% | Reduced steric hindrance near -CHO |
| 3-Bromo-2-(2,2-difluoroethoxy)benzaldehyde | Br (3), -OCH₂CF₂H (2) | 1249746-86-8 | 95% | Increased electrophilicity of -CHO |
Substituent Effects: Difluoroethoxy vs. Other Groups
The 2,2-difluoroethoxy group distinguishes this compound from analogs with methoxy, nitro, or alkyl chains:
- However, nitro groups are less stable under reducing conditions .
- This compound has a higher melting point (203–204°C) due to stronger intermolecular interactions .
Table 2: Substituent-Driven Properties
| Compound Name | Substituent | Electronic Effect | Melting Point (if available) | Reactivity Profile |
|---|---|---|---|---|
| 2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde | -OCH₂CF₂H | Moderate electron-withdrawing | Not reported | High for cross-coupling |
| 4-Bromo-3-nitrobenzaldehyde | -NO₂ | Strong electron-withdrawing | Not reported | High (but unstable in reduction) |
| 2-Bromo-3,4-dimethoxybenzaldehyde | -OCH₃ | Electron-donating | 203–204°C | Moderate |
Functional Group Modifications
Biological Activity
2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of bromine and difluoroethoxy groups, suggests potential biological activities that merit detailed investigation.
The molecular formula of 2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde is C10H8BrF2O2. The compound features a benzaldehyde functional group, which is known for its reactivity in nucleophilic addition and substitution reactions. The difluoroethoxy group enhances its electronic properties, potentially affecting its interaction with biological targets.
The biological activity of 2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The bromine atom can serve as a leaving group in nucleophilic substitution reactions, while the difluoroethoxy moiety may influence binding affinity due to its electron-withdrawing properties. This dual functionality allows the compound to modulate various biological pathways.
Biological Activity
Research indicates that 2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.
- Anticancer Potential : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The presence of the aldehyde group may facilitate interactions with cellular targets involved in cancer progression.
- Enzyme Inhibition : There is evidence that compounds containing difluoroethoxy groups can act as enzyme inhibitors. This property could be leveraged in the development of therapeutics targeting specific metabolic pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of benzaldehyde indicated that modifications at the ortho position significantly enhanced antimicrobial activity against several bacterial strains. The introduction of the difluoroethoxy group was found to improve solubility and bioavailability, leading to increased efficacy .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that compounds similar to 2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde exhibited cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 3: Enzyme Inhibition
Research into enzyme inhibitors has shown that fluorinated compounds often exhibit enhanced binding affinity due to their unique electronic characteristics. A related compound demonstrated significant inhibition of β-secretase, an enzyme implicated in Alzheimer's disease . This suggests potential applications for 2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde in neurodegenerative disease treatment.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
